

# Application Notes and Protocols for In Vivo Administration of NIM811

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## Compound of Interest

Compound Name: NIM811

Cat. No.: B1663531

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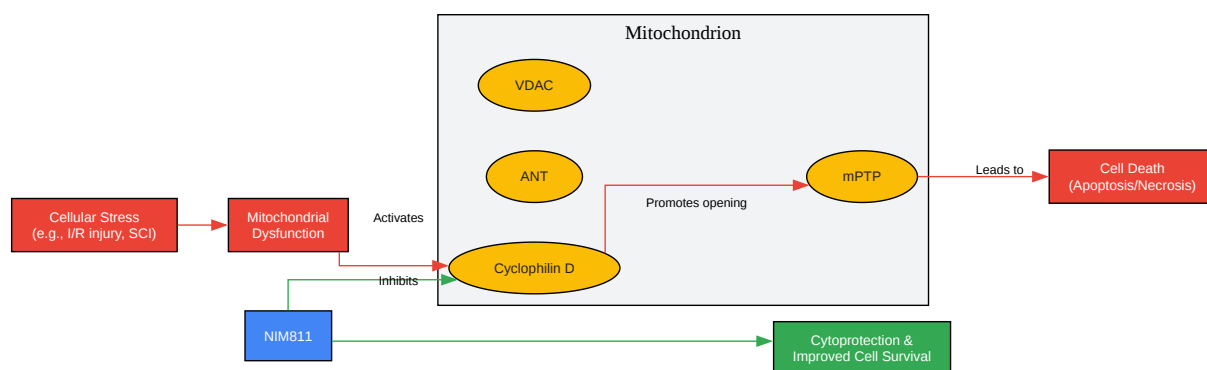
## Introduction

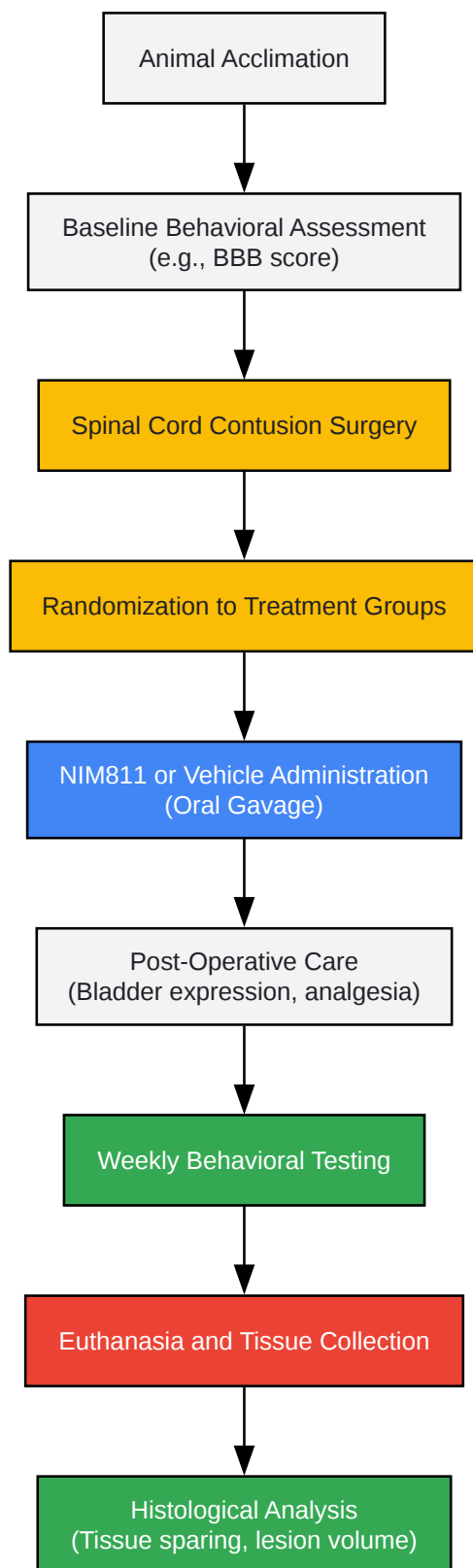
**NIM811**, a non-immunosuppressive derivative of cyclosporin A, is a potent inhibitor of the mitochondrial permeability transition pore (mPTP).<sup>[1][2]</sup> By blocking the mPTP, **NIM811** has demonstrated significant cytoprotective effects in a variety of preclinical models of diseases involving mitochondrial dysfunction and cell death.<sup>[3][4]</sup> These application notes provide a comprehensive overview of the in vivo administration routes and protocols for **NIM811**, compiled from various research studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of **NIM811**.

While **NIM811** is noted to be orally absorbed with a favorable pharmacokinetic and safety profile, specific quantitative data on its pharmacokinetics (e.g., C<sub>max</sub>, T<sub>max</sub>, bioavailability) and toxicity (e.g., LD<sub>50</sub>, NOAEL) in preclinical models are not extensively detailed in publicly available literature.<sup>[1][5]</sup> Therefore, it is highly recommended that researchers conduct dedicated pharmacokinetic and toxicity studies within their specific experimental context.

## Mechanism of Action: Signaling Pathway

**NIM811** primarily exerts its cytoprotective effects by inhibiting the opening of the mitochondrial permeability transition pore (mPTP), a key event in the intrinsic pathway of apoptosis and necrotic cell death.





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## References

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